![molecular formula C10H20N2O2 B13391450 Butanamide, N-[2-(diethylamino)ethyl]-3-oxo- CAS No. 590424-03-6](/img/structure/B13391450.png)
Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-3-oxobutanamide: is an organic compound with the molecular formula C10H20N2O2 It is a derivative of butanamide, featuring a diethylaminoethyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-3-oxobutanamide typically involves the reaction of diethylamine with ethyl acetoacetate. The process can be summarized as follows:
Reaction of Diethylamine with Ethyl Acetoacetate: Diethylamine is reacted with ethyl acetoacetate under controlled conditions to form the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-[2-(diethylamino)ethyl]-3-oxobutanamide.
Industrial Production Methods: Industrial production of N-[2-(diethylamino)ethyl]-3-oxobutanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[2-(diethylamino)ethyl]-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction of N-[2-(diethylamino)ethyl]-3-oxobutanamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Applications De Recherche Scientifique
Chemistry: N-[2-(diethylamino)ethyl]-3-oxobutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its effects on cellular processes and its potential use in drug development.
Medicine: N-[2-(diethylamino)ethyl]-3-oxobutanamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]-3-oxobutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. The ketone functional group can participate in various chemical reactions, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-[2-(diethylamino)ethyl]benzamide: This compound shares the diethylaminoethyl group but has a benzamide core instead of a butanamide core.
N-[2-(diethylamino)ethyl]-5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide:
N-[2-(diethylamino)ethyl]-4-acetamidobenzamide:
Uniqueness: N-[2-(diethylamino)ethyl]-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
590424-03-6 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-4-12(5-2)7-6-11-10(14)8-9(3)13/h4-8H2,1-3H3,(H,11,14) |
Clé InChI |
LNVGRTNYNVXJOP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
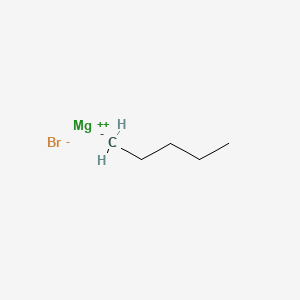

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
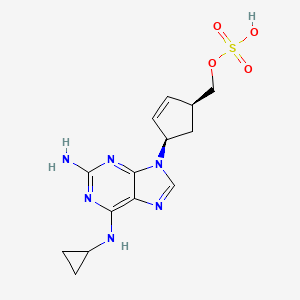
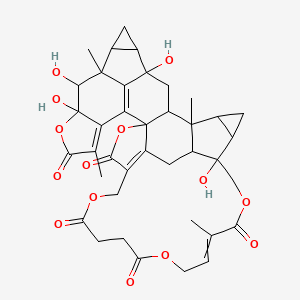
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
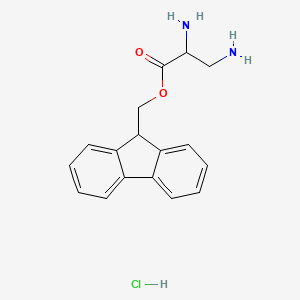
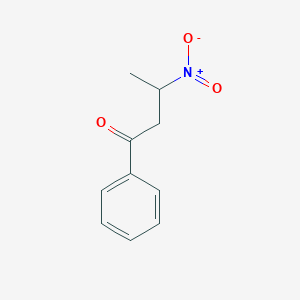
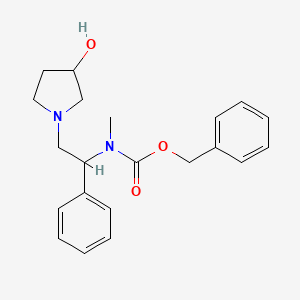
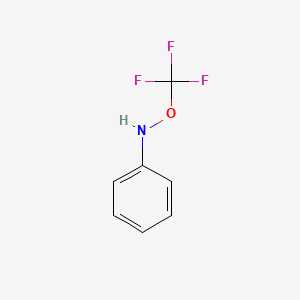
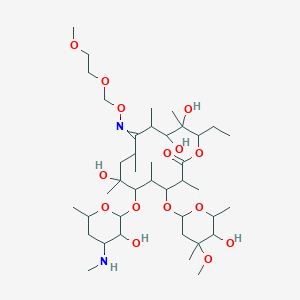

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
